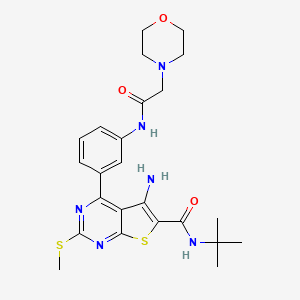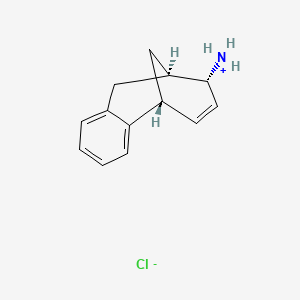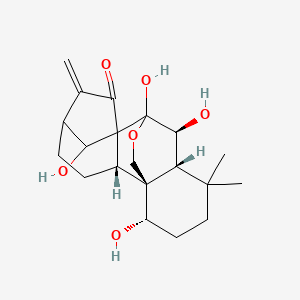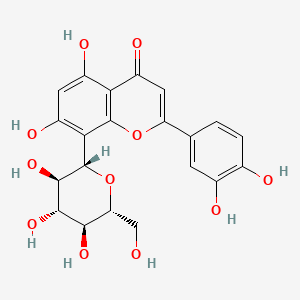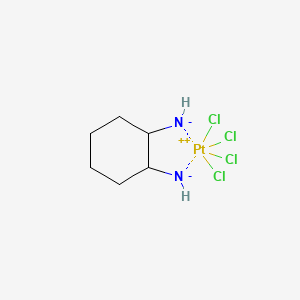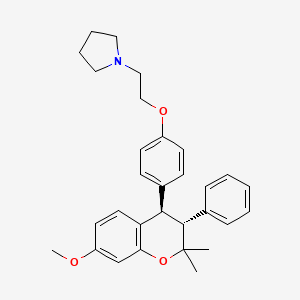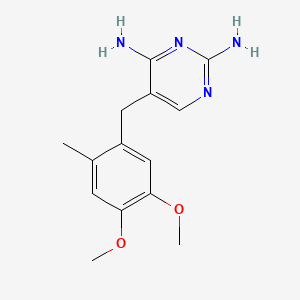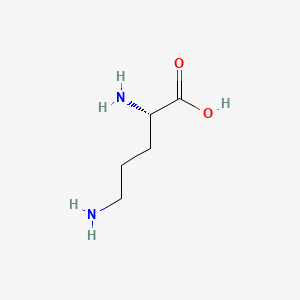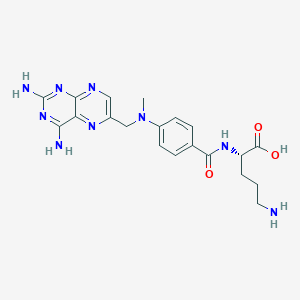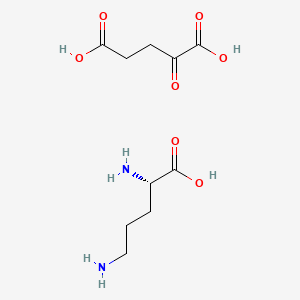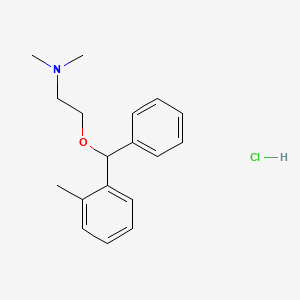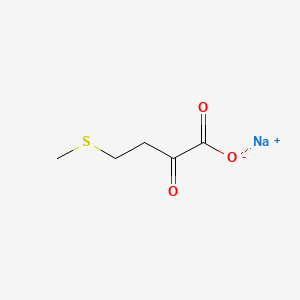
MTOB
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
MTOB (Natrium) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Substrat zur Untersuchung der Aktivität von CtBP und anderen Dehydrogenasen verwendet.
Biologie: Untersucht für seine Rolle in der zellulären Apoptose und der transkriptionellen Regulation.
Wirkmechanismus
This compound (Natrium) entfaltet seine Wirkungen hauptsächlich durch Hemmung der Transaktivierungsaktivität von CtBP1 und CtBP2. Diese Hemmung führt zur Vertreibung von CtBP von ihren Zielpromotoren, was zur Derepression von CtBP-Zielgenen führt. Dieser Mechanismus ist besonders relevant im Kontext von Krebs, wo CtBP eine Rolle bei der Förderung des Tumorwachstums und -überlebens spielt .
Wirkmechanismus
Target of Action
The primary targets of MTOB, also known as Sodium 4-(methylthio)-2-oxobutanoate or Fema No. 3881, are the C-terminal binding proteins (CtBP) 1 and 2 . CtBPs are transcriptional co-repressors that play a crucial role in various cellular processes, including apoptosis, cell cycle regulation, and development .
Mode of Action
This compound acts as a potent inhibitor of CtBP1 and CtBP2 . It inhibits the transactivation activity of these proteins, thereby attenuating their function . This compound achieves this by evicting CtBP1 and CtBP2 from their target promoters, antagonizing their transcriptional regulatory activity, particularly in breast cancer cell lines .
Biochemical Pathways
This compound’s action on CtBP1 and CtBP2 affects several biochemical pathways. For instance, it causes significant derepression of 40% of CtBP target genes, including FGF9, CTNNB1, CEBPB, among others . These genes are involved in various cellular processes, suggesting that this compound’s action can have wide-ranging effects on cellular function.
Result of Action
The inhibition of CtBP1 and CtBP2 by this compound has several molecular and cellular effects. It attenuates repetitive head injury-elicited neurologic dysfunction and neuroinflammation . In the context of cancer, this compound’s action can disrupt the transcriptional regulation activities of CtBP1 and CtBP2, potentially affecting cancer cell proliferation and survival .
Biochemische Analyse
Biochemical Properties
MTOB plays a significant role in biochemical reactions, particularly in the inhibition of CtBP1 and CtBP2 . These proteins are known to have transactivation activities, which can be suppressed by this compound . This interaction between this compound and CtBP proteins is crucial in mitigating neurological disorders and inflammation caused by repetitive head injuries .
Cellular Effects
The effects of Sodium 4-(methylthio)-2-oxobutanoate on cells are profound. It influences cell function by modulating cell signaling pathways and gene expression . Specifically, this compound has been shown to antagonize the transcriptional regulatory activity of CtBP1 and CtBP2 in breast cancer cell lines .
Molecular Mechanism
At the molecular level, Sodium 4-(methylthio)-2-oxobutanoate exerts its effects through binding interactions with biomolecules, particularly CtBP . It inhibits the transactivation activities of CtBP1 and CtBP2, leading to changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Sodium 4-(methylthio)-2-oxobutanoate vary with different dosages . At a dosage of 860 mg/kg, this compound has been shown to effectively inhibit the increase in righting reflex duration and significantly reduce the severity of neurological symptoms .
Metabolic Pathways
Sodium 4-(methylthio)-2-oxobutanoate is involved in metabolic pathways, interacting with enzymes and cofactors . Specific details about these interactions and their effects on metabolic flux or metabolite levels are not currently available.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
MTOB (Natrium) kann durch oxidative Desaminierung von D,L-Methionin unter Verwendung von D-Aminosäureoxidase (DAAO) synthetisiert werden. Die Reaktion wird in einem Rührkesselreaktor mit in-situ-Produktentfernung durchgeführt, um die Umwandlung von this compound in 3-Methylthiopropionsäure (MTPA) zu vermeiden. Das Reaktionsmedium wird über eine stark basische Anionenaustauschersäule rezirkuliert, um this compound aus dem Reaktionsmedium zu entfernen. Nach der Reaktion wird this compound zu seinem Natriumsalz kristallisiert .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound (Natrium) beinhaltet die Verwendung von immobilisierter Enzymtechnologie, die im Vergleich zu herkömmlichen chemischen Syntheseverfahren höhere Ausbeuten und Effizienz bietet. Dieses Verfahren ist besonders vorteilhaft für die Herstellung von R-Ketosäuren, die in verschiedenen klinischen und ernährungsphysiologischen Anwendungen unerlässlich sind .
Analyse Chemischer Reaktionen
Reaktionstypen
MTOB (Natrium) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Die Reduktion von this compound ist weniger häufig, kann aber unter bestimmten Bedingungen auftreten.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen
Substitution: Starke Nukleophile wie Natriumborhydrid können unter milden Bedingungen verwendet werden.
Hauptprodukte
Zu den Hauptprodukten, die bei der Oxidation von this compound gebildet werden, gehören 2-Oxobutyrat und andere verwandte Oxosäuren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Keto-4-(Methylthio)buttersäure: Ähnlich in Struktur und Funktion, als Vorläufer in Stoffwechselwegen verwendet.
2-Oxobuttersäure: Eine weitere verwandte Verbindung mit ähnlichen biochemischen Eigenschaften.
Einzigartigkeit
MTOB (Natrium) ist einzigartig durch seine potente inhibitorische Wirkung auf CtBP, die es von anderen ähnlichen Verbindungen unterscheidet. Seine Fähigkeit, die transkriptionelle Regulation und Apoptose zu modulieren, macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
sodium;4-methylsulfanyl-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S.Na/c1-9-3-2-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSCKRWNXKWTLR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
white, free-flowing powder | |
| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water and white petrolatum | |
| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
51828-97-8 | |
| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methylthio-2-oxobutyric acid ,sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 4-(METHYLTHIO)-2-OXOBUTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EZY36W75U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)
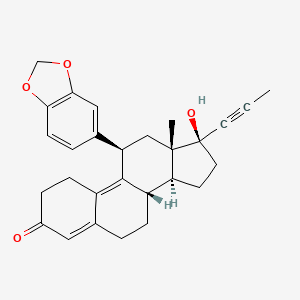
![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)
